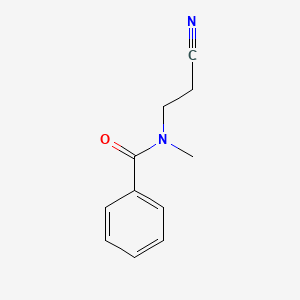

N-(2-Cyanoethyl)-N-methylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Synthetic Chemistry

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a privileged structure in synthetic and medicinal chemistry. nih.gov Amide bonds are fundamental in numerous biological processes, and their stability, neutrality, and ability to participate in hydrogen bonding contribute to their prevalence in biologically active molecules. researchgate.net Benzamide derivatives are not only crucial intermediates for synthesizing a variety of organic compounds but are also integral components of many pharmaceuticals. researchgate.netnih.gov

Role of Nitrile and Cyanoethyl Moieties in Organic Transformations

The nitrile or cyano group (C≡N) is a highly versatile functional group in organic synthesis. nih.govresearchgate.net Its carbon-nitrogen triple bond provides a reactive site for a multitude of transformations. ebsco.com The unique reactivity of the nitrile group stems from the nucleophilic nitrogen atom, the electrophilic carbon atom, and the π-coordinating ability of the triple bond. nih.govresearchgate.netresearchgate.net This allows nitriles to be converted into a wide range of other functional groups, including amines, carboxylic acids, and ketones. rsc.org

Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions and as a radical acceptor in cascade reactions, enabling the construction of complex molecular architectures. nih.govresearchgate.netrsc.org The cyanoethyl group, specifically, introduces this valuable nitrile functionality via a flexible ethyl linker, which can influence the molecule's conformational properties and reactivity.

Structural Context of N-(2-Cyanoethyl)-N-methylbenzamide within Amide Chemistry

This compound is a tertiary amide that incorporates the key structural features discussed above. Its molecular formula is C11H12N2O and it has a molecular weight of 188.23 g/mol . bldpharm.com The structure consists of a central benzoyl group, where the amide nitrogen is substituted with both a methyl group and a 2-cyanoethyl group.

This specific arrangement of functional groups places this compound at the intersection of several important classes of organic compounds. The N-methylbenzamide portion provides the stable, well-defined geometry of a substituted benzamide. The presence of the 2-cyanoethyl group introduces a terminal nitrile functionality, offering a reactive handle for further synthetic modifications. The methyl group on the nitrogen atom prevents the formation of intermolecular hydrogen bonds at the amide nitrogen, which can influence its physical properties and reactivity compared to secondary amides. The interplay of the aromatic ring, the tertiary amide, and the nitrile group within a single molecule makes this compound a compound of interest for exploring new synthetic methodologies and creating diverse molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanoethyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(9-5-8-12)11(14)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPKZNLNDCZYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543373 | |

| Record name | N-(2-Cyanoethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23873-66-7 | |

| Record name | N-(2-Cyanoethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of N 2 Cyanoethyl N Methylbenzamide

Reactions Involving the Amide Functional Group

The tertiary amide group in N-(2-Cyanoethyl)-N-methylbenzamide is characterized by a planar nitrogen atom, the lone pair of which is delocalized into the carbonyl group. This resonance stabilization renders the amide bond relatively unreactive compared to other acyl derivatives. However, it can undergo several important transformations.

Amide hydrolysis, the cleavage of the C-N bond to form a carboxylic acid and an amine, is a fundamental reaction that typically requires harsh conditions such as strong acid or base and elevated temperatures.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon. openstax.org This forms a tetrahedral intermediate, which then collapses to expel the N-methyl-N-(2-cyanoethyl)amide anion. A final proton transfer step yields the benzoate (B1203000) salt and the corresponding amine. Like the acid-catalyzed pathway, this reaction generally requires heat. In this specific case, the nitrile group may also be susceptible to hydrolysis under these conditions, potentially leading to a mixture of products. chemistrysteps.comopenstax.org

| Hydrolysis Condition | Reagents | Products | General Mechanism |

| Acid-Catalyzed | H₂O, H⁺ (e.g., H₂SO₄), Heat | Benzoic Acid, N-methyl-β-alanine | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. libretexts.orgchemistrysteps.comopenstax.org |

| Base-Catalyzed | H₂O, OH⁻ (e.g., NaOH), Heat | Benzoate salt, N-methyl-N-(2-cyanoethyl)amine | Nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate. openstax.org |

The reduction of tertiary amides typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). The reaction converts the amide functional group into an amine. In the case of this compound, reduction with LiAlH₄ would be expected to reduce both the amide and the nitrile functional groups, yielding N-benzyl-N-methylpropane-1,3-diamine. The reaction proceeds through the formation of a complex with the aluminum hydride, followed by the delivery of hydride ions.

Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is generally difficult due to the low reactivity of the amide bond and often requires catalysts or harsh conditions. nih.gov However, studies on related N-cyano amides have shown that they can undergo facile transamidation at ambient temperature without additives. nih.gov The electron-withdrawing nature of the cyano group in those cases reduces the double bond character of the C-N bond, making the carbonyl carbon more susceptible to nucleophilic attack. nih.gov While the cyano group in this compound is not directly attached to the amide nitrogen, its influence on the electronic properties of the amide could potentially facilitate transamidation reactions with various primary or secondary amines, especially with the use of catalysts like borate (B1201080) esters or certain metal complexes. mdpi.combuet.ac.bd

| Transamidation Approach | Catalyst/Conditions | Reactant | Potential Product | Note |

| Lewis Acid Catalysis | Ti(NMe₂)₄, Sc(OTf)₃ | Primary/Secondary Amine | New Tertiary Amide | Effective for N-aryl amides at low temperatures. mdpi.com |

| Palladium Catalysis | Pd(OAc)₂, 2,2'-bipyridine | Aromatic Amines | New Tertiary Amide | Requires a large excess of the reacting amine. mdpi.combuet.ac.bd |

| Additive-Free (Analogous) | Ambient Temperature | Primary/Secondary Amine | New Tertiary Amide | Based on the reactivity of N-cyano amides where the cyano group activates the amide. nih.gov |

Reactions of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. openstax.org This allows it to react with a wide range of nucleophiles.

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, leading to a variety of products.

Hydrolysis: Similar to the amide group, the nitrile can be hydrolyzed under acidic or basic conditions. The reaction proceeds via an amide intermediate, N-(2-(aminocarbonyl)ethyl)-N-methylbenzamide, which upon further hydrolysis yields N-methyl-N-benzoyl-β-alanine. chemistrysteps.comopenstax.orglibretexts.org Often, forcing conditions will lead to the hydrolysis of both the nitrile and the amide functionalities.

Reduction: The nitrile group is readily reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. libretexts.orglibretexts.org As mentioned earlier, LiAlH₄ would likely reduce both the nitrile and the amide. Catalytic hydrogenation (e.g., H₂, Raney Nickel) can also be employed, which might offer more selectivity under controlled conditions.

Reaction with Organometallic Reagents: Grignard reagents (R'MgX) and organolithium reagents (R'Li) add to the nitrile carbon to form an intermediate imine anion. chemistrysteps.comlibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce N-(3-oxobutyl)-N-methylbenzamide.

| Nucleophile | Reagent(s) | Intermediate | Final Product |

| Water (Hydrolysis) | H₂O, H⁺ or OH⁻ | Amide | Carboxylic Acid |

| Hydride (Reduction) | 1. LiAlH₄ 2. H₂O | Imine Anion | Primary Amine |

| Carbanion (Grignard) | 1. R'MgX 2. H₃O⁺ | Imine Anion Salt | Ketone |

The nitrile group can participate in various cyclization reactions to form heterocyclic systems. These reactions are valuable for the synthesis of complex molecules.

[3+2] Cycloadditions: Nitriles can undergo cycloaddition reactions with 1,3-dipoles. For instance, reaction with an azide (B81097) (R-N₃) can lead to the formation of a tetrazole ring, a common motif in medicinal chemistry.

Intramolecular Cyclization: If a suitable nucleophile is present within the molecule, intramolecular cyclization can occur. While this compound itself is not primed for a simple intramolecular cyclization, derivatives could be designed for such transformations.

Pinner-type Reactions: In the presence of an alcohol and a strong acid (like HCl), nitriles can form imidate salts. While this is an intermolecular reaction, related chemistry involving internal nucleophiles can lead to cyclization. For example, studies have shown that nitriles can react with the thiol group of cysteine residues in proteins, where the initial thioimidate intermediate can cyclize to form a stable thiazoline (B8809763) ring. nih.gov This highlights the potential for the cyanoethyl group to participate in covalent interactions with biological nucleophiles.

Reaction with Ambiphilic Reagents: Nitriles are known to react with certain ambiphilic reagents, such as 2-pyridylselenyl reagents, to form selenadiazolium salts via cyclization. nih.gov This type of reaction proceeds under mild conditions and demonstrates the ability of the nitrile group to participate in the formation of five-membered heterocyclic rings. nih.gov

Hydrolysis of the Nitrile to Carboxylic Acid or Amide

The cyanoethyl group in this compound presents a site for nucleophilic attack, most notably through hydrolysis. This transformation can be modulated to yield either the corresponding carboxylic acid or the primary amide, depending on the reaction conditions. Generally, the hydrolysis of a nitrile is a more facile process than the hydrolysis of a robust tertiary amide. uwindsor.caarkat-usa.org

Under acidic conditions, the nitrile group can be completely hydrolyzed to a carboxylic acid. The reaction is typically catalyzed by a strong mineral acid, such as hydrochloric acid or sulfuric acid, in the presence of water and heat. The initially formed amide intermediate is subsequently hydrolyzed to the carboxylic acid under these conditions.

Conversely, controlled hydrolysis under basic conditions, often employing a peroxide-based system in an alkaline medium, can selectively convert the nitrile to a primary amide while leaving the tertiary benzamide (B126) intact. arkat-usa.org

Below is a table summarizing the expected outcomes of the hydrolysis of this compound under different conditions, based on general principles of organic chemistry.

| Reagents and Conditions | Expected Major Product |

| HCl (aq), Δ | N-Methyl-N-(2-carboxyethyl)benzamide |

| H₂O₂, NaOH (aq) | N-(2-Carbamoylethyl)-N-methylbenzamide |

| H₂SO₄ (conc.), H₂O, Δ | N-Methyl-N-(2-carboxyethyl)benzamide |

Reactivity at the Benzoic Ring

The benzoyl portion of this compound is susceptible to transformations that are characteristic of substituted benzene (B151609) rings. The nature of the substituent, in this case, the N-methyl-N-(2-cyanoethyl)carboxamido group, plays a crucial role in determining the regiochemical outcome of these reactions.

The amide functionality of the benzamide is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which in turn withdraws electron density from the benzene ring. As a result, electrophilic aromatic substitution reactions on this compound are expected to be slower than on benzene itself and to proceed with meta-selectivity. wikipedia.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions and their predicted major products for this compound are outlined in the table below.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | N-(2-Cyanoethyl)-N-methyl-3-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | N-(2-Cyanoethyl)-N-methyl-3-bromobenzamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(2-Cyanoethyl)-N-methyl-3-acetylbenzamide |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound is not available.

In contrast to the meta-directing effect observed in electrophilic aromatic substitution, the tertiary amide group is a powerful directing group for ortho-metalation. uwindsor.canih.govwikipedia.org This strategy involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The lithium cation coordinates to the carbonyl oxygen of the amide, facilitating the deprotonation of the proximal ortho-proton on the aromatic ring. The resulting ortho-lithiated species can then be quenched with various electrophiles to afford ortho-substituted products with high regioselectivity.

A representative scheme for a directed ortho-metalation and subsequent electrophilic quench of this compound is shown below, along with a table of potential products.

| Electrophile (E⁺) | Quenching Reagent | Predicted Ortho-Substituted Product |

| I₂ | Iodine | N-(2-Cyanoethyl)-2-iodo-N-methylbenzamide |

| (CH₃)₃SiCl | Trimethylsilyl chloride | N-(2-Cyanoethyl)-N-methyl-2-(trimethylsilyl)benzamide |

| CO₂ then H₃O⁺ | Carbon dioxide | 2-(N-(2-Cyanoethyl)-N-methylcarbamoyl)benzoic acid |

The products in this table are predicted based on the well-established principles of directed ortho-metalation of N,N-dialkylbenzamides.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not documented in the literature, the mechanisms of the aforementioned transformations can be inferred from extensive studies on analogous systems.

In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. For this compound, attack at the meta position leads to an arenium ion where the positive charge is not placed on the carbon bearing the deactivating amide group, which is energetically more favorable than the ortho or para-attack intermediates.

In directed ortho-metalation, the primary intermediate is the ortho-lithiated species, stabilized by intramolecular chelation between the lithium atom and the amide's carbonyl oxygen. wikipedia.org The existence of such intermediates is often confirmed by trapping experiments with various electrophiles or by spectroscopic methods at low temperatures.

Influence of Substituent Effects on Reactivity

The reactivity of the this compound molecule can be significantly influenced by the presence of various substituents on the aromatic benzoyl ring. These substituents can alter the electronic and steric environment of the molecule, thereby affecting the rates and mechanisms of its chemical transformations. The principles of physical organic chemistry, particularly the Hammett equation, provide a quantitative framework for understanding these substituent effects.

The Hammett equation, in the form log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound. wikipedia.org The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these electronic effects. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which stabilize a negative charge in the transition state), whereas a negative ρ value signifies that the reaction is favored by electron-donating groups (which stabilize a positive charge in the transition state). wikipedia.org

In the context of this compound, key reactions susceptible to substituent effects include the hydrolysis of the amide bond and nucleophilic attack at the carbonyl carbon.

Electronic Effects:

Substituents on the benzene ring can exert their influence through inductive and resonance effects. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density at the carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, reactions like hydrolysis are generally accelerated by the presence of EWGs. For the alkaline hydrolysis of substituted benzamides, a Hammett ρ value of approximately +1.0 has been reported, indicating that the reaction is moderately sensitive to substituent effects and that a negative charge is built up in the transition state. rsc.org

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density at the carbonyl carbon, making it less electrophilic. This slows down the rate of nucleophilic attack. These groups donate electrons through resonance and/or induction, which destabilizes the transition state for reactions involving the buildup of negative charge. libretexts.orglibretexts.org

A representative illustration of the effect of various substituents on the relative rate of a reaction like hydrolysis for a system analogous to this compound is presented in the table below.

| Substituent (para-position) | Hammett Constant (σ) | Relative Rate (k/k₀) |

| -OCH₃ | -0.27 | < 1 |

| -CH₃ | -0.17 | < 1 |

| -H | 0.00 | 1 |

| -Cl | +0.23 | > 1 |

| -Br | +0.23 | > 1 |

| -CN | +0.66 | >> 1 |

| -NO₂ | +0.78 | >> 1 |

This table is a representative example based on general principles of Hammett correlations for reactions of benzoyl derivatives and is intended for illustrative purposes.

Steric Effects:

In addition to electronic effects, steric hindrance can play a crucial role in the reactivity of this compound derivatives, particularly when substituents are located at the ortho-position. Large ortho-substituents can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. This steric inhibition can sometimes override the electronic effects.

Furthermore, bulky substituents on the nitrogen atom or at the α-carbon of the N-ethyl group could also influence the conformation of the amide and its accessibility for reaction. While the N-methyl and N-2-cyanoethyl groups are not exceptionally large, their conformational flexibility could be influenced by the nature of the substituents on the aromatic ring, indirectly affecting reactivity.

Based on a comprehensive review of available scientific literature, there is limited to no specific information detailing the role of This compound in the precise applications outlined. The use of this specific compound as a precursor in the synthesis of quinazolinones, pyrazoles, thiazines, isoindolines, or as an intermediate in the construction of complex molecules, macrocycles, or polymers is not well-documented in publicly accessible research.

General principles of organic synthesis allow for speculation on potential reaction pathways. For instance, the cyano group and the amide functionality are versatile handles for various chemical transformations. Cyanamides, in general, are known to participate in cyclization reactions to form nitrogen-containing heterocycles. nih.gov Specifically, they have been used in the synthesis of quinazolines and quinazolinones. nih.gov Similarly, intramolecular cyclizations of amides are a common strategy for building heterocyclic rings. nih.govrsc.org

However, without specific studies on This compound , any detailed description of its role in the requested areas would be hypothetical and would not meet the required standard of scientific accuracy based on documented research findings. For example:

Heterocyclic Synthesis: While related compounds like N-(2-cyanophenyl)benzamide are used to synthesize quinazolines, this proceeds via a different cyclization mechanism than what would be expected from this compound. nih.gov Pyrazole synthesis typically requires a 1,3-dicarbonyl compound or equivalent and a hydrazine-based reagent, a pathway not directly applicable to the structure of this compound. beilstein-journals.org

Complex Molecule Construction & Materials Science: The use of cyanoethyl groups is well-established in synthesis, often as part of phosphoramidite (B1245037) reagents for oligonucleotide synthesis, but this involves a different molecular structure, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. uow.edu.aunih.gov There are no specific examples found of this compound being used as a building block for multi-step synthesis or in the creation of polymeric or macrocyclic structures. flinders.edu.auvapourtec.comresearchgate.net

Therefore, a scientifically rigorous article that strictly adheres to the provided outline for the chemical compound this compound cannot be generated at this time due to the absence of relevant, published research data.

Role in Advanced Organic Synthesis and Materials Science

Role as a Reagent or Ligand in Catalysis

Influence on Reaction Stereoselectivity

No research has been found that investigates the influence of N-(2-Cyanoethyl)-N-methylbenzamide on the stereoselectivity of chemical transformations. Consequently, there is no data to report on its ability to act as a chiral ligand or to otherwise control the formation of specific stereoisomers in a reaction.

Due to the absence of research in these specific areas, no data tables or detailed research findings can be provided.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy of N-(2-Cyanoethyl)-N-methylbenzamide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. Due to hindered rotation around the amide C-N bond, some proton signals may appear as broad humps or even multiple signals at room temperature. niscpr.res.in

The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.23-7.36 ppm. The protons of the ethyl group and the methyl group exhibit characteristic shifts. For instance, in a related compound, N-methylbenzamide, the N-methyl protons appear as a doublet at approximately 2.93 ppm. rsc.org The protons of the cyanoethyl group in this compound would be expected to show distinct signals for the methylene (B1212753) groups adjacent to the nitrogen and the cyano group.

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| N-Methylbenzamide rsc.org | CDCl₃ | 7.65-7.72 (m, 2H), 7.30-7.44 (m, 3H), 6.27 (br s, 1H), 2.93 (d, 3H, J = 4.5 Hz) |

| 2-Iodo-N-methoxy-N-methylbenzamide niscpr.res.in | CDCl₃ | 3.00-3.81 (four signals: two singlets and two humps for -OMe and -NMe protons at room temperature) |

| This compound (Predicted) | CDCl₃ | ~7.3 (m, Ar-H), ~3.7 (t, -NCH₂-), ~3.0 (s, -NCH₃), ~2.7 (t, -CH₂CN) |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the amide group is typically observed in the range of 168-171 ppm. rsc.orgbmrb.io The carbon atoms of the benzene ring appear in the aromatic region (approximately 126-135 ppm). rsc.org The nitrile carbon has a characteristic chemical shift in the range of 110-120 ppm. ucl.ac.uk The carbons of the N-methyl and the ethyl groups also show distinct signals. For example, the N-methyl carbon in N-methylbenzamide appears around 26.9 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| N-Methylbenzamide rsc.org | CDCl₃ | 168.3, 134.6, 131.4, 128.6, 126.9, 26.9 |

| Benzamide (B126) bmrb.io | Ethanol | 171.4, 134.573, 132.39, 129.009, 128.502 |

| This compound (Predicted) | CDCl₃ | ~170 (C=O), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~118 (CN), ~45 (-NCH₂-), ~37 (-NCH₃), ~15 (-CH₂CN) |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY experiments would show correlations between adjacent protons, for example, between the two methylene groups of the cyanoethyl fragment.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbons bearing protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The amide carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum of this compound. For tertiary amides, this band typically appears in the region of 1630-1670 cm⁻¹. pg.edu.pl The exact position of this band can be influenced by factors such as conjugation and the electronic nature of the substituents. msu.edu In N-methylbenzamide, a related secondary amide, the amide I band (primarily C=O stretch) is observed. researchgate.net The presence of the benzene ring in conjugation with the carbonyl group in this compound would likely shift the C=O stretching frequency to a lower wavenumber compared to a non-conjugated amide. pg.edu.pl

The nitrile (C≡N) functional group exhibits a characteristic sharp and intense absorption band in the IR spectrum. For saturated nitriles, this stretching vibration typically occurs in the range of 2240-2260 cm⁻¹. spectroscopyonline.com In this compound, the nitrile group is attached to a saturated alkyl chain, so its stretching frequency is expected to fall within this range. The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com The cyanamide (B42294) transition, which is structurally similar, is found in an isolated region of the IR spectrum between 2220 and 2243 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide Carbonyl (C=O) | Stretch | 1630-1670 pg.edu.pl |

| Nitrile (C≡N) | Stretch | 2240-2260 spectroscopyonline.com |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

Table 1: Calculated High-Resolution Mass Data for this compound

| Ion Species | Chemical Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.10224 |

| [M+Na]⁺ | C₁₁H₁₂N₂ONa⁺ | 211.08418 |

| [M+K]⁺ | C₁₁H₁₂N₂OK⁺ | 227.05812 |

| [M-H]⁻ | C₁₁H₁₁N₂O⁻ | 187.08769 |

Note: These are theoretical values. Actual experimental values may vary slightly.

Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of this compound by inducing fragmentation of a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. While a specific MS/MS fragmentation study for this compound has not been published, the fragmentation pattern can be predicted based on the known behavior of similar N-substituted benzamides and compounds containing a cyanoethyl group. researchgate.netlibretexts.org

The primary fragmentation pathways would likely involve cleavage of the amide bond, the bond between the nitrogen and the cyanoethyl group, and fragmentation of the cyanoethyl chain itself. The benzoyl cation (m/z 105) is a common and stable fragment observed in the mass spectra of many benzamide derivatives. researchgate.net Another characteristic fragmentation would be the loss of the cyanoethyl group.

Table 2: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound

| Predicted Fragment Ion | m/z (Nominal) | Plausible Structure/Origin |

| 188 | [M-H]⁺ | Loss of a hydrogen radical |

| 134 | [M-C₃H₄N]⁺ | Loss of the cyanoethyl group |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: These are predicted fragmentation patterns. Experimental verification is required.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to assess its purity by separating it from any volatile impurities or byproducts from its synthesis. The mass spectrometer detector provides confirmation of the identity of the main peak and any separated impurities.

While a specific GC-MS method for this compound is not detailed in the literature, general methods for benzamide derivatives often utilize a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). researchgate.net The oven temperature program would be optimized to ensure good peak shape and resolution. Derivatization is not typically necessary for this compound due to its likely volatility under standard GC conditions. jfda-online.com

Table 3: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Note: These parameters are illustrative and would require optimization.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purity assessment of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be most appropriate.

While a validated HPLC method for this specific analyte is not published, methods for other benzamide derivatives often employ a C8 or C18 stationary phase with a mobile phase consisting of a mixture of water (often with a buffer like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. ptfarm.plresearchgate.netnih.gov Detection is typically performed using a UV detector, with the wavelength of maximum absorbance for this compound needing to be determined experimentally.

Table 4: Exemplary HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at an appropriate wavelength (e.g., 230 nm) |

Note: These conditions are based on general methods for related compounds and would need to be optimized for this specific analyte.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals information about intermolecular interactions, such as hydrogen bonding and crystal packing.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. However, the crystal structures of numerous other N-substituted benzamides have been determined. mdpi.com These studies reveal that the planarity of the benzamide group and the torsion angles between the aromatic ring and the amide plane are key structural features. For this compound, a crystal structure would definitively establish the conformation of the N-methyl and N-cyanoethyl substituents relative to the benzoyl group.

UV-Visible and Fluorescence Spectroscopic Methods for Electronic Structure Studies

The electronic structure and photophysical properties of this compound have not been extensively reported in the available scientific literature. While UV-Visible and fluorescence spectroscopy are powerful techniques for elucidating the electronic transitions of aromatic and conjugated systems, specific experimental data such as absorption maxima (λmax), molar absorptivity (ε), fluorescence emission spectra, and quantum yields for this compound are not publicly available in the searched scientific databases.

In principle, the UV-Visible absorption spectrum of this compound is expected to arise from π → π* and n → π* electronic transitions within the benzamide chromophore. The benzene ring and the carbonyl group of the amide functionality constitute the primary sites of electronic absorption. The N-methyl and N-(2-cyanoethyl) substituents are likely to have a modest influence on the position and intensity of these absorption bands compared to the unsubstituted benzamide.

Fluorescence spectroscopy could potentially provide insights into the excited state dynamics of the molecule. Upon excitation at an appropriate wavelength, the molecule may relax to its ground state via radiative decay, emitting fluorescence. The characteristics of this emission, including its wavelength, intensity, and lifetime, would be sensitive to the molecular structure and the solvent environment. However, without experimental data, any discussion on the fluorescence properties of this compound remains speculative.

A comprehensive study involving the measurement of its UV-Visible absorption and fluorescence spectra in various solvents of differing polarity would be required to construct a detailed Jablonski diagram and understand the nature of its excited states. Such an investigation would provide valuable data on the electronic structure and photophysical behavior of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels. For N-(2-Cyanoethyl)-N-methylbenzamide, a common approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

HOMO: This orbital represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzamide (B126) moiety, specifically the aromatic ring and the amide nitrogen, due to the presence of π-electrons and lone pairs.

LUMO: This orbital indicates the ability to accept electrons. The LUMO is likely to be distributed over the benzoyl group and the cyano group, as both contain π-systems that can accept electron density.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. The presence of conjugated systems like the benzene (B151609) ring and the nitrile group is expected to result in a moderately sized energy gap for this compound.

Table 1: Predicted Frontier Molecular Orbital Characteristics This table is illustrative, based on principles of quantum chemistry, as specific experimental or calculated values for this compound are not available.

| Parameter | Predicted Characteristic | Rationale |

|---|---|---|

| HOMO Energy | Relatively High | Electron-donating character of the benzamide group. |

| LUMO Energy | Relatively Low | Electron-accepting character of the carbonyl and cyano groups. |

| HOMO-LUMO Gap (ΔE) | Moderate | Indicates a balance of kinetic stability and potential for electronic transitions. |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The MEP is mapped onto the electron density surface, with colors indicating different potential values.

Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen and the nitrogen atom of the cyano group, due to their high electronegativity and the presence of lone pairs.

Blue Regions (Positive Potential): These areas are electron-poor and indicate sites for nucleophilic attack. Positive potential would be anticipated around the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic protons.

Green/Yellow Regions (Neutral Potential): These areas represent regions of relatively neutral charge.

This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, which influences the molecule's physical properties and crystal packing.

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations describe the electronic state of a single, static geometry, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the molecule's flexibility and the various shapes it can adopt.

Preferred Conformations and Rotational Barriers

The structure of this compound is not rigid. Rotation can occur around several single bonds, most notably the C-N amide bond and the bonds within the N-cyanoethyl group.

Amide Bond Rotation: The C-N bond in amides has a significant double-bond character due to resonance, leading to a substantial rotational barrier. This results in the existence of distinct syn and anti conformers (relative orientation of the carbonyl group and the substituents on the nitrogen). For N-methylbenzamides, these conformers can often be observed and their interconversion rates measured by techniques like dynamic NMR. Computational methods can calculate the energy barrier between these conformers, which is typically in the range of 15-20 kcal/mol for similar amides.

Other Rotational Barriers: Rotation around the N-CH₂ and CH₂-CH₂ bonds of the cyanoethyl group will also have specific energy profiles, with certain staggered conformations being energetically preferred over eclipsed ones.

Flexibility and Dynamic Behavior of the Cyanoethyl Moiety

Molecular dynamics (MD) simulations can model the movement of a molecule over time, providing a detailed picture of its flexibility. An MD simulation of this compound in a solvent would reveal the dynamic behavior of the cyanoethyl side chain. This chain is expected to be highly flexible, exploring a wide range of conformations in solution. The simulation would track bond lengths, bond angles, and dihedral angles over time to characterize this flexibility and identify the most populated conformational states. This information is crucial for understanding how the molecule might interact with and adapt to a binding site in a biological system, for instance.

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. The calculated shifts for this compound would be expected to correlate well with experimental values, aiding in the assignment of each peak to a specific atom in the molecule.

Vibrational Spectra (IR & Raman): Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the amide, the C≡N stretch of the nitrile, and the various C-H and aromatic ring vibrations.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. The calculations would likely predict π → π* transitions associated with the benzamide chromophore.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts via computational methods is a valuable tool for structure verification and analysis. Density Functional Theory (T) is a commonly employed method for calculating the NMR shielding tensors of a molecule with a high degree of accuracy. nih.gov The process involves optimizing the molecular geometry of this compound and then, using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)), calculating the isotropic magnetic shielding values for each nucleus (¹H and ¹³C). nih.govuni-bonn.de

To be experimentally relevant, these absolute shielding values must be converted into chemical shifts (δ). This is achieved by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), using the same level of theory. joaquinbarroso.com The final predicted chemical shift is the difference between the shielding of the reference (TMS) and the shielding of the nucleus in the target molecule. joaquinbarroso.com

While specific DFT calculations for this compound are not available in the surveyed literature, the expected chemical shift ranges for its constituent functional groups can be estimated based on established principles. ucl.ac.uk Inductive and anisotropic effects from the benzoyl group, the nitrogen atom, and the cyano group will influence the local electronic environment of each nucleus, determining its specific chemical shift. ucl.ac.uk

| Nucleus Type | Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 |

| ¹H | N-CH₃ (Methyl) | 2.8 - 3.1 |

| ¹H | N-CH₂ (Methylene) | 3.5 - 3.8 |

| ¹H | CH₂-CN (Methylene) | 2.5 - 2.8 |

| ¹³C | C=O (Amide Carbonyl) | 165 - 175 |

| ¹³C | C≡N (Nitrile) | 115 - 125 |

| ¹³C | Aromatic (C₆H₅) | 125 - 140 |

| ¹³C | N-CH₃ (Methyl) | 35 - 40 |

| ¹³C | N-CH₂ (Methylene) | 45 - 50 |

| ¹³C | CH₂-CN (Methylene) | 15 - 20 |

Vibrational Frequency Calculations for IR Spectroscopy

Theoretical vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. This calculation, typically performed using DFT after a geometry optimization, determines the normal modes of vibration. Each mode corresponds to a specific molecular motion (stretching, bending, etc.) and has an associated vibrational frequency and intensity. These calculated frequencies and intensities can be plotted to generate a theoretical IR spectrum.

For this compound, the most characteristic vibrations would be the stretching of the nitrile (C≡N) and the amide carbonyl (C=O) bonds. The C≡N stretch is expected to appear in a relatively uncongested region of the spectrum, typically between 2220 and 2260 cm⁻¹. spectroscopyonline.com Its intensity is strong due to the large change in dipole moment during the vibration. spectroscopyonline.com The position can be influenced by conjugation; for aromatic nitriles, the frequency is often slightly lower than for saturated nitriles. spectroscopyonline.com

The amide C=O stretch is also a very strong and sharp absorption, expected around 1630-1680 cm⁻¹ for tertiary amides. Other notable calculated vibrations would include C-H stretches from the aromatic ring and alkyl chains, and C-N bond stretches.

| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2220 - 2260 | Strong, Sharp |

| C=O Stretch | Amide (Tertiary) | 1630 - 1680 | Strong, Sharp |

| C-H Stretch | Aromatic | 3000 - 3100 | Variable |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-N Stretch | Amide/Alkyl | 1200 - 1350 | Medium |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step mechanisms of chemical reactions. While specific computational studies on the reaction pathways of this compound were not identified in the surveyed literature, the established methodologies allow for a theoretical exploration of its reactivity. Such studies would involve mapping the potential energy surface of a reaction to identify all relevant stationary points, including reactants, products, intermediates, and transition states.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to occur. Computationally, locating a transition state involves optimizing the geometry to find a first-order saddle point on the potential energy surface. This is a structure where the energy is at a maximum in the direction of the reaction coordinate but at a minimum in all other directions.

A key step in confirming a true transition state is a vibrational frequency calculation. A valid transition state structure is characterized by having exactly one imaginary frequency in its calculated vibrational spectrum. This imaginary frequency corresponds to the molecular motion along the reaction coordinate, for instance, the breaking of one bond and the formation of another.

Energy Profiles of Reaction Pathways

Once the energies of the reactants, products, and the transition state(s) connecting them have been calculated, an energy profile (or reaction coordinate diagram) can be constructed. This profile plots the potential energy of the system against the reaction coordinate.

Future Research Directions and Unexplored Potential

Novel Synthetic Pathways for Enhanced Accessibility

While the synthesis of N-(2-Cyanoethyl)-N-methylbenzamide is not extensively documented in peer-reviewed literature, its structure suggests several plausible synthetic routes that warrant further investigation to improve efficiency, yield, and sustainability.

One potential pathway is the cyanoethylation of N-methylbenzamide . This reaction would likely involve the Michael addition of N-methylbenzamide to acrylonitrile (B1666552). Cyanoethylation is a well-established method for forming a C-N bond by adding a nucleophile to acrylonitrile, often facilitated by a base catalyst. wikipedia.org Research in this area could focus on optimizing reaction conditions, such as solvent, temperature, and the choice of a base, to maximize the yield and purity of this compound.

Another promising approach is the benzoylation of 3-(methylamino)propanenitrile (B116786) . The synthesis of 3-(methylamino)propanenitrile from methylamine (B109427) and acrylonitrile is a known process. Subsequent reaction of this secondary amine with benzoyl chloride or another benzoylating agent in the presence of a base to neutralize the HCl byproduct would yield the target compound. Investigating various benzoylating agents and reaction conditions could lead to a highly efficient and scalable synthesis.

Future research should also explore greener synthetic alternatives, such as using mechanochemistry or flow chemistry, to minimize solvent waste and energy consumption. The development of catalytic systems that could facilitate these transformations under milder conditions would also be a significant advancement.

Investigation of Undiscovered Reactivity Patterns

The reactivity of this compound is largely unexplored, offering a rich field for chemical discovery. The compound contains two key functional groups, an amide and a nitrile, whose interplay could lead to interesting and potentially useful chemical transformations.

The amide group in this compound is expected to exhibit the characteristic reactivity of tertiary amides. Amides are generally less reactive to nucleophilic attack than other carboxylic acid derivatives due to resonance stabilization. libretexts.org However, they can undergo hydrolysis to the corresponding carboxylic acid (benzoic acid) and 3-(methylamino)propanenitrile under acidic or basic conditions, likely requiring forcing conditions such as high temperatures. youtube.com A significant area of future research would be the reduction of the amide carbonyl group. While lithium aluminum hydride is a common reagent for reducing amides to amines, the reaction's outcome with this specific substrate would be of interest. youtube.com

The nitrile group offers another reactive handle within the molecule. Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or undergo cycloaddition reactions to form heterocyclic systems. For instance, the catalytic hydrogenation of the nitrile would yield N-(3-aminopropyl)-N-methylbenzamide, a diamine with potential applications as a building block in polymer chemistry or as a ligand in coordination chemistry. The reaction of the nitrile with organometallic reagents, such as Grignard reagents, could lead to the formation of ketones after hydrolysis. youtube.com

Investigating the selective transformation of one functional group in the presence of the other would be a key research challenge. For example, developing conditions for the selective reduction of the nitrile without affecting the amide, or vice versa, would significantly enhance the synthetic utility of this compound as an intermediate.

Development of Advanced Analytical Strategies

The development of robust and sensitive analytical methods for the detection and quantification of this compound is crucial for monitoring its synthesis, assessing its purity, and studying its reactivity. While standard analytical techniques can be applied, optimizing them for this specific compound is a necessary area of future work.

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are expected to be the primary tools for the separation and quantification of this compound. Future research should focus on developing specific methods, including the selection of appropriate columns, mobile phases (for HPLC), and temperature programs (for GC) to achieve high resolution and sensitivity. The use of mass spectrometry (MS) as a detector (LC-MS or GC-MS) would be essential for unambiguous identification and for detecting trace-level impurities. nist.gov

Spectroscopic techniques will also play a vital role. While no specific spectra for this compound are readily available in public databases, its characteristic spectral features can be predicted.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands for the amide carbonyl (C=O) stretch (typically around 1630-1680 cm⁻¹) and the nitrile (C≡N) stretch (around 2240-2260 cm⁻¹). The IR spectrum of the related compound N-methylbenzamide shows a prominent carbonyl absorption. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information. The spectra would be characterized by signals corresponding to the aromatic protons of the benzoyl group, the methylene (B1212753) protons of the cyanoethyl group, and the N-methyl protons.

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern, which is useful for structural elucidation.

Future analytical development could involve creating validated analytical methods according to international guidelines (e.g., ICH) to ensure their accuracy, precision, and reliability for quality control purposes in potential future manufacturing processes.

Exploration of this compound in Emerging Chemical Technologies

The unique combination of a benzamide (B126) and a cyanoethyl group in this compound suggests its potential, though currently unexplored, application in several emerging fields of chemical technology.

In materials science , the nitrile group could be utilized in polymer chemistry. Nitrile-containing polymers often exhibit desirable properties such as chemical resistance and thermal stability. This compound could potentially serve as a monomer or an additive in polymer formulations. For example, the nitrile group could be polymerized or copolymerized to create novel materials. Furthermore, the cyanoethylation of materials like cotton is known to impart specific properties, suggesting that molecules with this functional group could be of interest as surface modifiers. taylorandfrancis.com

The compound could also serve as a precursor for the synthesis of more complex molecules . As mentioned, the selective transformation of either the amide or the nitrile group could lead to a variety of bifunctional compounds. These derivatives could be valuable intermediates in the synthesis of pharmaceuticals or agrochemicals, where benzamide and amine functionalities are common motifs.

Furthermore, the field of supramolecular chemistry could explore the use of this compound in the design of novel host-guest systems or self-assembling materials. The amide group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions.

The exploration of this compound in these and other emerging areas will depend on a more thorough understanding of its fundamental chemical properties, which can only be achieved through dedicated future research efforts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Cyanoethyl)-N-methylbenzamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, N-alkylation of N-methylbenzamide with acrylonitrile under basic conditions (e.g., K₂CO₃ in acetone at 60°C) is a viable route . Yield optimization requires controlled stoichiometry, inert atmospheres, and catalyst selection (e.g., Pd/C for hydrogenation steps). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the cyanoethyl group’s CH₂ protons (δ ~2.5–3.5 ppm) and the benzamide carbonyl (δ ~165–170 ppm) .

- FT-IR : Confirm the nitrile stretch (~2240 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the primary research applications of This compound in academic settings?

- Methodological Answer : This compound serves as:

- A monomer or additive in polymer chemistry, where its cyanoethyl group modulates polymer crystallinity and glass transition temperatures (Tg) .

- A ligand precursor in coordination chemistry due to its amide and nitrile functionalities .

Advanced Research Questions

Q. How does the cyanoethyl substituent influence the electronic and steric properties of This compound in catalytic systems?

- Methodological Answer : The electron-withdrawing nitrile group reduces electron density at the amide nitrogen, altering ligand-metal binding affinity. Steric effects from the cyanoethyl chain can hinder coordination geometries, as shown in comparative studies of N-alkylbenzamide derivatives . Computational studies (DFT) quantify charge distribution and frontier molecular orbitals to predict reactivity .

Q. What strategies resolve contradictions in reported spectroscopic data for This compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. For example:

- Use deuterated DMSO to stabilize amide protons and reduce exchange broadening .

- Compare experimental data with in silico predictions (e.g., ACD/Labs or Gaussian calculations) .

Q. How can computational methods like QSPR or MD simulations predict the physicochemical properties of This compound?

- Methodological Answer :

- QSPR Models : Train models using descriptors like logP, molar refractivity, and topological polar surface area to predict solubility or bioavailability .

- MD Simulations : Simulate interactions with solvents (e.g., chloroform vs. water) to study aggregation behavior or diffusion coefficients .

Q. What experimental design principles guide the synthesis of This compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at the benzamide para-position to enhance hydrogen bonding with biological targets .

- Parallel Synthesis : Use combinatorial libraries with varying alkyl chains (e.g., ethyl vs. propyl) to screen for optimal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.